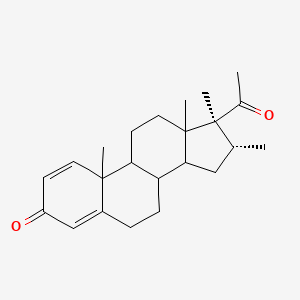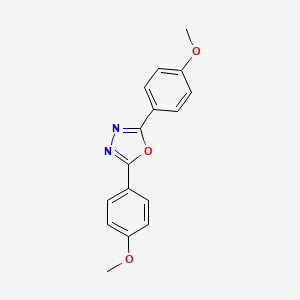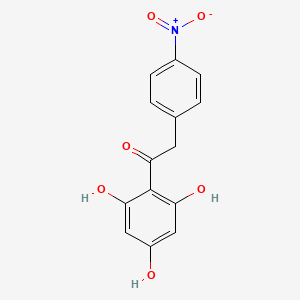![molecular formula C20H17NO6 B11110060 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11110060.png)
2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a butoxycarbonyl group attached to a phenyl ring, which is further connected to a dioxo-dihydro-isoindole structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate anhydride and an amine derivative.
Introduction of the Butoxycarbonyl Group: The butoxycarbonyl group is introduced via a reaction with butyl chloroformate in the presence of a base such as triethylamine.
Final Coupling: The phenyl ring is then coupled to the isoindole core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(Butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Für sein Potenzial als Pharmakophor im Wirkstoffdesign untersucht, insbesondere bei der Entwicklung von Antikrebs- und Antieinzündungsmitteln.
Medizin: Für seine potenziellen therapeutischen Wirkungen und als Vorstufe bei der Synthese von bioaktiven Verbindungen untersucht.
Wirkmechanismus
Der Wirkmechanismus von 2-[4-(Butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carbonsäure beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. So kann sie beispielsweise bestimmte Enzyme hemmen, die an Entzündungswegen beteiligt sind, und so entzündungshemmende Wirkungen entfalten. Die genauen molekularen Pfade können je nach spezifischer Anwendung und Zielstruktur variieren .
Ähnliche Verbindungen:
- 2-[4-(Methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carbonsäure
- 2-[4-(Ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carbonsäure
- 2-[4-(Propoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carbonsäure
Einzigartigkeit: Die Einzigartigkeit von 2-[4-(Butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carbonsäure liegt in ihrer Butoxycarbonylgruppe, die ihre Löslichkeit, Reaktivität und Interaktion mit biologischen Zielstrukturen beeinflussen kann. Dies macht sie von ihren Analoga mit anderen Alkoxycarbonylgruppen deutlich .
Wirkmechanismus
The mechanism of action of 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
- 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- 2-[4-(propoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Uniqueness: The uniqueness of 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid lies in its butoxycarbonyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from its analogs with different alkoxycarbonyl groups .
Eigenschaften
Molekularformel |
C20H17NO6 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
2-(4-butoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C20H17NO6/c1-2-3-10-27-20(26)12-4-7-14(8-5-12)21-17(22)15-9-6-13(19(24)25)11-16(15)18(21)23/h4-9,11H,2-3,10H2,1H3,(H,24,25) |
InChI-Schlüssel |
JTFZNTRJANJBCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(3-Methylthiophen-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11109985.png)
![1-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B11109987.png)
![4-[((E)-2-{2-[(2-Furylcarbonyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl benzoate](/img/structure/B11109988.png)
![N'-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11109992.png)

![(1E)-N'-cyano-2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}ethanimidamide](/img/structure/B11110002.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11110006.png)
![2,2'-{(3,3'-dimethylbiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(4,6-dibromophenol)](/img/structure/B11110007.png)
![5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11110017.png)


![4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B11110036.png)
![2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]pyridine](/img/structure/B11110047.png)
